6-Shogaol

Übersicht

Beschreibung

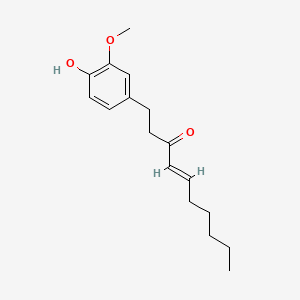

6-Shogaol is a bioactive compound found in ginger (Zingiber officinale). It is a pungent constituent similar in chemical structure to gingerol. The most common form is 6-shogaol, which is produced when ginger is dried or cooked. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Shogaol can be synthesized through a series of chemical reactions. One possible synthesis starts with a Claisen condensation of vanillin and acetone, producing dehydrozingerone. This product then reacts in an aldol condensation with hexanal in tetrahydrofuran to form 6-dehydroshogaol and 6-dehydrogingerol. The latter can be hydrogenated to 6-gingerol by a catalyst. In the final step, hydrochloric acid is added to obtain the desired 6-shogaol .

Industrial Production Methods: Industrial production of shogaol involves the dehydration of gingerols, which are naturally present in ginger. This process can be achieved through various drying methods, including hot air drying, solar tunnel drying, and open sun drying. Hot air drying at 150°C for 6 hours has been found to be the most effective method for increasing the content of shogaols in ginger .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Shogaol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to undergo dehydration reactions, converting gingerols to shogaols.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of shogaol include vanillin, acetone, hexanal, tetrahydrofuran, and hydrochloric acid. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product is obtained.

Major Products Formed: The major products formed from the reactions involving shogaol include 6-dehydroshogaol, 6-dehydrogingerol, and 6-gingerol. These compounds are intermediates in the synthesis of shogaol and have their own biological activities .

Wissenschaftliche Forschungsanwendungen

6-Shogaol has a wide range of scientific research applications due to its bioactive properties. In chemistry, it is studied for its antioxidant and antimicrobial activities. In biology and medicine, shogaol is researched for its potential anticancer, anti-inflammatory, and neuroprotective effects. It has been found to induce apoptosis in cancer cells and regulate related signaling pathways and protein expression . Additionally, shogaol is used in the food industry for its pungent flavor and potential health benefits .

Wirkmechanismus

6-Shogaol exerts its effects through various molecular targets and pathways. It inhibits the activation of STAT3, JAK2, and c-Src, decreases the expression of Bcl-xl, Bcl-2, and survivin, and increases caspase-dependent apoptosis in cancer cells. This compound also induces paraptosis, increases the production of reactive oxygen species, and inhibits the AKT/mTOR signaling pathway .

Vergleich Mit ähnlichen Verbindungen

6-Shogaol is often compared to other similar compounds found in ginger, such as gingerol and paradol. While gingerol is the precursor to shogaol, paradol is a non-pungent metabolite of shogaol. This compound is more pungent than gingerol but less pungent than capsaicin. It has unique bioactive properties that make it a valuable compound for various applications .

List of Similar Compounds:- Gingerol

- Paradol

- Zingerone

- Capsaicin

- Piperine

This compound stands out due to its higher biological activity and potential therapeutic applications compared to its counterparts.

Eigenschaften

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-4-5-6-7-8-15(18)11-9-14-10-12-16(19)17(13-14)20-2/h7-8,10,12-13,19H,3-6,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWKEEOHDMUXEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873727 | |

| Record name | [6]-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-66-8, 36700-45-5 | |

| Record name | [6]-Shogaol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [6]-Shogaol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [8]-Shogaol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate](/img/structure/B1681590.png)